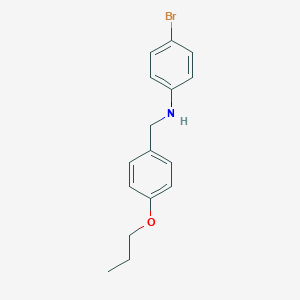![molecular formula C24H26N2O3S B427010 N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B427010.png)
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide: is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a sulfonyl group, an amide linkage, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-methylbenzoic acid with 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry:
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The aromatic rings can participate in π-π stacking interactions, further stabilizing the compound within its target site.
類似化合物との比較
- N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)propanamide
- N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]thio}phenyl)propanamide
Comparison:
- Uniqueness: The presence of the sulfonyl group in N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide distinguishes it from its analogs, providing unique chemical reactivity and biological activity.
- Reactivity: The sulfonyl group makes it more reactive in oxidation and reduction reactions compared to its carbonyl and thio analogs.
特性
分子式 |
C24H26N2O3S |
|---|---|
分子量 |
422.5g/mol |
IUPAC名 |
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-7-6-10-22(17-18)25-24(27)16-13-20-11-14-23(15-12-20)30(28,29)26-19(2)21-8-4-3-5-9-21/h3-12,14-15,17,19,26H,13,16H2,1-2H3,(H,25,27) |
InChIキー |
WEMHZHRYGGOSBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B426927.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B426931.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B426932.png)
![N-[3-ethoxy-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426933.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426935.png)
![butyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426937.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426939.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B426943.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B426944.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426945.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B426946.png)
![1-({[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)azepane](/img/structure/B426947.png)
![N-(2,4-dimethylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426948.png)
